Aspergillus niger-IN-1

Description

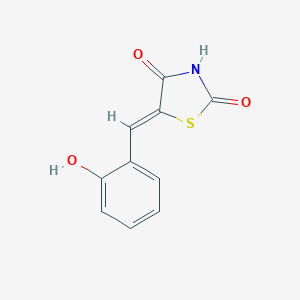

The exact mass of the compound 5-[(2-Hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 31153. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5Z)-5-[(2-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3S/c12-7-4-2-1-3-6(7)5-8-9(13)11-10(14)15-8/h1-5,12H,(H,11,13,14)/b8-5- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZVVCHFDGJEVTB-YVMONPNESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=C2C(=O)NC(=O)S2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C\2/C(=O)NC(=O)S2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6325-94-6 | |

| Record name | NSC31153 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31153 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(2-HYDROXY-BENZYLIDENE)-THIAZOLIDINE-2,4-DIONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Blueprint of a Cellular Factory: An In-depth Guide to Aspergillus niger Genome Sequencing and Analysis

Abstract

Aspergillus niger, a filamentous fungus of significant industrial and pharmaceutical relevance, serves as a prime example of a microbial cell factory. Its metabolic prowess, particularly in the production of organic acids and enzymes, is deeply encoded within its genome. This technical guide provides a comprehensive overview of the methodologies and data underpinning Aspergillus niger genomics. We present a comparative analysis of key industrial strains, detail the experimental protocols for genome sequencing and bioinformatic analysis, and visualize critical metabolic and regulatory pathways. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals engaged in the study and exploitation of this versatile organism.

Introduction

The advent of high-throughput sequencing has revolutionized our understanding of Aspergillus niger, unveiling the genetic blueprint that dictates its remarkable metabolic capabilities. The first genome sequence of an A. niger strain, CBS 513.88, was published in 2007, paving the way for comparative genomics and systems biology approaches to enhance its industrial applications.[1] This guide delves into the genomic architecture of this fungus, providing a technical framework for its exploration and manipulation.

Comparative Genomics of Key Aspergillus niger Strains

Several strains of A. niger have been sequenced, each with unique characteristics tailored to specific industrial purposes. The most notable are the enzyme-producing strain CBS 513.88 and the citric acid-producing strain ATCC 1015.[2] A third, NRRL 3, is also a significant wild-type strain used in research.[3] Below is a summary of their key genomic features.

| Feature | A. niger CBS 513.88 | A. niger ATCC 1015 | A. niger NRRL 3 | A. niger CSR3 |

| Genome Size (Mb) | ~33.9 - 34.0 | ~35.0 - 37.1 | Not explicitly stated, but similar to others | ~35.8 |

| Number of Chromosomes | 8 | 8 | 8 | Not explicitly stated |

| Number of Predicted Genes | ~10,828 - 14,165 | ~11,200 | Manually curated gene models exist | ~12,442 |

| Primary Industrial Use | Enzyme Production | Citric Acid Production | Gluconic Acid Production, Research | Plant Growth Promotion |

| Key Genomic Insights | Ancestor of many enzyme production strains.[4] | Wild-type strain used in early citric acid patents.[5] | Gold-standard genome for functional prediction.[6] | Endophytic fungus with plant hormone and secondary metabolite synthesis capabilities. |

| Secondary Metabolite BGCs | Contains putative fumonisin gene cluster.[4] | High expression of traits for citric acid yield.[5] | 86 predicted Biosynthetic Gene Clusters (BGCs).[1][7] | Contains genes for secondary metabolite biosynthesis. |

This table summarizes data from multiple sources, and slight variations in reported numbers can be attributed to different assembly and annotation versions.[1][2][3][4][5][6][7][8]

Experimental Protocols for Genome Sequencing and Analysis

This section provides a detailed workflow for the genomic analysis of Aspergillus niger, from initial culture to final genome annotation.

Fungal Culture and High-Molecular-Weight DNA Extraction

High-quality, high-molecular-weight genomic DNA is paramount for successful long-read sequencing.

Materials:

-

Aspergillus niger spores or mycelia

-

Potato Dextrose Agar (PDA) or Yeast Extract Peptone Dextrose (YEPD) medium

-

Sterile cellophane sheets

-

Liquid nitrogen

-

Mortar and pestle

-

CTAB extraction buffer

-

Phenol:chloroform:isoamyl alcohol (25:24:1)

-

Isopropanol and 70% ethanol

-

RNase A

-

TE buffer

Protocol:

-

Inoculate A. niger spores onto a PDA plate overlaid with a sterile cellophane sheet.

-

Incubate at 28-30°C for 3-5 days until a dense mycelial mat forms.

-

Harvest the mycelia by scraping it off the cellophane with a sterile spatula. This minimizes agar contamination.

-

Immediately flash-freeze the mycelia in liquid nitrogen.

-

Grind the frozen mycelia to a fine powder using a pre-chilled mortar and pestle.

-

Transfer the powdered mycelia to a tube containing pre-warmed CTAB extraction buffer and Proteinase K.

-

Incubate at 65°C for 1 hour with occasional gentle inversion.

-

Perform a phenol:chloroform:isoamyl alcohol extraction to remove proteins.

-

Precipitate the DNA from the aqueous phase with isopropanol.

-

Wash the DNA pellet with 70% ethanol and air-dry briefly.

-

Resuspend the DNA in TE buffer and treat with RNase A to remove contaminating RNA.

-

Assess DNA quality and quantity using a NanoDrop spectrophotometer and a Qubit fluorometer. Verify high molecular weight by running an aliquot on a 0.8% agarose gel.

Library Preparation and Sequencing

The choice of sequencing platform depends on the research goals. Illumina platforms provide high accuracy for SNP detection, while PacBio and Oxford Nanopore platforms generate long reads ideal for de novo assembly.

-

DNA Fragmentation: Fragment the high-quality gDNA to a target size (e.g., 300-500 bp) using enzymatic digestion (tagmentation) or mechanical shearing (sonication).

-

End Repair and A-tailing: Repair the ends of the fragmented DNA to make them blunt and add a single 'A' nucleotide to the 3' ends.

-

Adapter Ligation: Ligate Illumina sequencing adapters to both ends of the DNA fragments. These adapters contain sequences for binding to the flow cell and for primer hybridization during sequencing.

-

Size Selection: Select the desired fragment size range using AMPure XP beads.

-

PCR Amplification: Perform a limited-cycle PCR to amplify the library and add index sequences for multiplexing.

-

Library Quantification and Quality Control: Quantify the final library using qPCR and assess its size distribution on a Bioanalyzer or similar instrument.

-

Sequencing: Pool indexed libraries and sequence on an appropriate Illumina platform (e.g., MiSeq, NovaSeq).

-

DNA Fragmentation: Shear high-molecular-weight gDNA to a target size (e.g., 15-20 kb) using a Megaruptor or g-TUBE.

-

DNA Damage Repair and End Repair: Repair any DNA damage and create blunt ends.

-

A-tailing: Add a single 'A' nucleotide to the 3' ends.

-

SMRTbell Adapter Ligation: Ligate hairpin adapters (SMRTbell templates) to both ends of the DNA fragments, creating a circularized template.

-

Size Selection: Remove short fragments using a BluePippin system or AMPure PB beads to enrich for longer reads.

-

Primer Annealing and Polymerase Binding: Anneal a sequencing primer and bind the DNA polymerase to the SMRTbell template.

-

Library Quantification and Quality Control: Quantify the library using a Qubit fluorometer and assess the size distribution with a Femto Pulse or similar instrument.

-

Sequencing: Sequence on a PacBio Sequel II or Revio system.

Bioinformatics Analysis Workflow

The raw sequencing data must be processed through a series of bioinformatic tools to generate a meaningful genome assembly and annotation.

Protocol Steps:

-

Quality Control: Assess the quality of raw sequencing reads using tools like FastQC.

-

Read Trimming: Remove low-quality bases and adapter sequences using Trimmomatic (for Illumina) or Cutadapt.

-

Genome Assembly:

-

For Illumina data, use de Bruijn graph-based assemblers like SPAdes or ABySS.

-

For PacBio data, use assemblers designed for long reads, such as Flye or Canu.

-

-

Assembly Polishing: Correct errors in the draft assembly. Use Pilon for Illumina reads and Arrow or Racon for PacBio reads.

-

Scaffolding: Order and orient the assembled contigs into larger scaffolds, potentially using a reference genome with tools like RagTag.

-

Gene Prediction:

-

Repeat Masking: Identify and mask repetitive elements in the genome using RepeatMasker.

-

Ab initio Prediction: Use tools like AUGUSTUS or GenMark-ES to predict gene structures. Incorporating RNA-Seq data can significantly improve the accuracy of these predictions.[9]

-

-

Functional Annotation: Assign biological functions to the predicted genes by comparing their sequences against databases like NCBI's nr, UniProt, KEGG, and Gene Ontology (GO) using tools like BLAST and InterProScan.

Key Signaling and Metabolic Pathways

Understanding the genetic pathways that govern A. niger's metabolic output is crucial for targeted strain improvement and drug discovery.

Citric Acid Production Pathway

The overproduction of citric acid in A. niger is a hallmark of its metabolism, involving key steps in glycolysis and the TCA cycle. High glucose concentrations and a pH below 2.5 are typical triggers. The process is characterized by high activity of citrate synthase and the inhibition of enzymes that would further metabolize citrate, such as aconitase and isocitrate dehydrogenase.[10]

Fumonisin Biosynthesis Gene Cluster

Some strains of A. niger possess a gene cluster for the production of fumonisins, a class of mycotoxins. This is of significant interest to drug development professionals due to the potential for repurposing biosynthetic pathways and for food safety researchers. The fum gene cluster in A. niger contains homologs to genes found in Fusarium species.[2][11]

Regulation of Secondary Metabolism

The expression of secondary metabolite biosynthetic gene clusters (BGCs) is tightly controlled, often by pathway-specific transcription factors located within the cluster. However, global regulators also play a crucial role. The Velvet complex (VeA, VelB, LaeA) is a key global regulator that links development and secondary metabolism in response to light and other signals. LaeA, a methyltransferase, is particularly important for activating many otherwise silent BGCs.

Conclusion and Future Perspectives

The genomic exploration of Aspergillus niger has provided profound insights into its biology and industrial potential. The availability of multiple high-quality genome sequences, coupled with advanced analytical techniques, allows for a systems-level understanding of its metabolic networks. Future research will likely focus on leveraging this genomic knowledge for rational strain engineering using tools like CRISPR/Cas9 to activate silent gene clusters, optimize metabolic fluxes for enhanced product yields, and domesticate new strains for novel applications. The continued integration of genomics, transcriptomics, and metabolomics will further solidify A. niger's role as a cornerstone of industrial biotechnology and a valuable source for novel bioactive compounds.[5]

References

- 1. academic.oup.com [academic.oup.com]

- 2. Frontiers | Variation in Fumonisin and Ochratoxin Production Associated with Differences in Biosynthetic Gene Content in Aspergillus niger and A. welwitschiae Isolates from Multiple Crop and Geographic Origins [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Aspergillus niger as a Secondary Metabolite Factory [frontiersin.org]

- 5. Citric acid from Aspergillus niger: a comprehensive overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nimr.gov.ng [nimr.gov.ng]

- 7. The evolution of secondary metabolism regulation and pathways in the Aspergillus genus [ir.vanderbilt.edu]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. academic.oup.com [academic.oup.com]

- 11. Variation in Fumonisin and Ochratoxin Production Associated with Differences in Biosynthetic Gene Content in Aspergillus niger and A. welwitschiae Isolates from Multiple Crop and Geographic Origins - PMC [pmc.ncbi.nlm.nih.gov]

The Engine of an Industrial Workhorse: A Technical Guide to Aspergillus niger's Citric Acid Metabolic Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core metabolic pathways utilized by the filamentous fungus Aspergillus niger for the industrial production of citric acid. We will delve into the intricate biochemical reactions, regulatory networks, and key enzymatic players that contribute to the remarkable capacity of this organism for citrate accumulation. This document summarizes critical quantitative data, details relevant experimental protocols, and provides visual representations of the metabolic and signaling pathways to facilitate a comprehensive understanding of this vital biotechnological process.

Core Metabolic Pathways for Citric Acid Production

The overproduction of citric acid in Aspergillus niger is a complex process that involves the fine-tuning of central carbon metabolism, primarily glycolysis and the tricarboxylic acid (TCA) cycle. Under specific fermentation conditions, the fungus redirects its carbon flux towards the synthesis and accumulation of citrate.

Glycolysis: Fueling the Citrate Factory

The initial breakdown of hexose sugars, such as glucose and fructose, occurs via the glycolytic pathway. This series of enzymatic reactions converts one molecule of glucose into two molecules of pyruvate, generating ATP and NADH in the process. A key regulatory enzyme in this pathway is phosphofructokinase (PFK) , which catalyzes the phosphorylation of fructose-6-phosphate. The activity of PFK is a critical control point; its inhibition by high levels of citrate can be a bottleneck for citric acid production. However, in high-producing strains of A. niger, this inhibition is often less pronounced, allowing for a continuous high glycolytic flux.[1][2]

The Tricarboxylic Acid (TCA) Cycle: The Heart of Citrate Synthesis

Pyruvate, the end product of glycolysis, is transported into the mitochondria and converted to acetyl-CoA. The TCA cycle, also known as the Krebs cycle, is the central hub of cellular respiration. However, in the context of citric acid accumulation, the cycle is intentionally disrupted.

The synthesis of citric acid is catalyzed by citrate synthase , which condenses acetyl-CoA and oxaloacetate.[3][4][5] For high-yield citric acid production, a continuous supply of oxaloacetate is crucial. This is primarily achieved through the anaplerotic reaction catalyzed by pyruvate carboxylase , which carboxylates pyruvate to form oxaloacetate.[6][7]

Under conditions favoring citric acid accumulation, the downstream enzymes of the TCA cycle, such as aconitase and isocitrate dehydrogenase, exhibit reduced activity.[4] This partial blockage of the TCA cycle prevents the further metabolism of citrate, leading to its accumulation within the mitochondria.

Quantitative Data on Citric Acid Production

The following tables summarize key quantitative data related to citric acid production by Aspergillus niger under various conditions.

Table 1: Fermentation Kinetics of Citric Acid Production

| Parameter | Value | Strain/Condition | Reference |

| Maximum Citric Acid Concentration | 70.60 g/L | A. niger GCB47 | [8][9] |

| Fermentation Time for Max. Production | 144 hours | A. niger GCB47 | [8][9] |

| Sugar Consumption for Max. Production | 88.40 g/L | A. niger GCB47 | [8][9] |

| Mycelial Dry Weight | 17.39 g/L | A. niger GCB47 | [8][9] |

| Specific Growth Rate (µ) | 0.0436 h⁻¹ | A. niger on sugarcane bagasse | [10] |

| Maximum Citric Acid Yield (Yp/s) | 0.32 g/g | A. niger on downgraded dates | [11] |

| Citric Acid Concentration | 36.8 g/L | cexA overexpression strain (Mn-sufficient) | [12] |

| Citric Acid Concentration | 1.5 g/L | Wild-type strain (Mn-sufficient) | [12] |

Table 2: Kinetic Properties of Key Enzymes

| Enzyme | Parameter | Value | Condition/Effector | Reference |

| Citrate Synthase | Km (Oxaloacetate) | 7 µM | pH 7.5, 0.02 mM acetyl-CoA | [13] |

| Km (Acetyl-CoA) | 14 µM | pH 7.5, 0.05 mM oxaloacetate | [13] | |

| Ki (CoA) | 0.1 mM | Competitive with acetyl-CoA | [13] | |

| Ki (ATP) | 1.0 mM | Competitive with acetyl-CoA | [5] | |

| Phosphofructokinase (PFK1) | - | Inhibited by Citrate | - | [1][2] |

| - | Inhibition counteracted by NH₄⁺, AMP | - | [1] |

Regulatory Mechanisms

The metabolic shift towards citric acid accumulation is tightly regulated by a complex interplay of environmental factors and intracellular signaling pathways.

The Critical Role of Manganese Limitation

One of the most crucial factors for high-yield citric acid production is the limitation of manganese ions (Mn²⁺) in the fermentation medium.[14][15] Manganese deficiency leads to several physiological and morphological changes in A. niger, including the formation of small, compact pellets, which is favorable for fermentation.[14]

From a metabolic standpoint, manganese limitation is linked to the transcriptional regulation of the primary citrate exporter, CexA . Under manganese-deficient conditions, the transcription of the cexA gene is significantly upregulated, leading to efficient export of citric acid from the cytoplasm into the fermentation broth.[12][16] This prevents the intracellular accumulation of citrate to inhibitory levels and drives the metabolic flux towards its continuous production.

pH Regulation

The pH of the fermentation medium is another critical parameter. An acidic environment (typically pH < 3.5) is essential for several reasons. Firstly, it inhibits the growth of contaminating microorganisms.[17] Secondly, a low pH suppresses the production of unwanted organic acids, such as oxalic acid and gluconic acid.[17] Finally, the citrate export process, mediated by CexA, is a proton-motive force-dependent symport system, which is favored by the proton gradient established in an acidic environment.

Experimental Protocols

Quantification of Organic Acids by HPLC

Objective: To determine the concentration of citric acid and other organic acids in the fermentation broth.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD).

-

IC-Pak Ion-Exclusion column (7.8 x 300 mm, 7µm).

-

Mobile phase: 0.001N H₂SO₄.

-

Syringe filters (0.22 µm).

-

Standard solutions of citric acid and other relevant organic acids.

Procedure:

-

Harvest the fermentation broth by centrifugation or filtration to remove fungal biomass.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

Prepare a series of standard solutions of known citric acid concentrations.

-

Set up the HPLC system with the specified column and mobile phase. The flow rate is typically isocratic.

-

Inject the prepared standards to generate a calibration curve.

-

Inject the filtered fermentation samples.

-

Identify and quantify the citric acid peak in the sample chromatograms by comparing the retention time and peak area to the calibration curve.[18][19]

Assay of Citrate Synthase Activity

Objective: To measure the enzymatic activity of citrate synthase in cell-free extracts.

Materials:

-

Spectrophotometer.

-

Reaction buffer (e.g., Tris-HCl, pH 8.0).

-

Substrates: Acetyl-CoA, Oxaloacetate.

-

DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)).

-

Cell-free extract of A. niger.

Procedure:

-

Prepare a cell-free extract from A. niger mycelia grown under desired conditions.

-

The assay mixture should contain the reaction buffer, DTNB, and the cell-free extract.

-

Initiate the reaction by adding acetyl-CoA and oxaloacetate.

-

Monitor the increase in absorbance at 412 nm, which corresponds to the reaction of the released Coenzyme A with DTNB.

-

Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the product.

Measurement of Intracellular Acetyl-CoA Concentration

Objective: To quantify the intracellular pool of acetyl-CoA.

Materials:

-

A. niger mycelia.

-

Liquid nitrogen.

-

Extraction buffer.

-

Acetyl-CoA Assay Kit (commercially available).

-

Spectrophotometer or plate reader.

Procedure:

-

Rapidly harvest and quench the metabolism of A. niger mycelia.

-

Grind the frozen mycelia into a fine powder in liquid nitrogen.

-

Extract the metabolites using a suitable extraction buffer.

-

Centrifuge the extract to remove cell debris.

-

Use a commercial Acetyl-CoA Assay Kit, following the manufacturer's instructions, to determine the concentration of acetyl-CoA in the supernatant. This typically involves an enzymatic reaction coupled to the production of a chromogenic or fluorogenic product.[20]

Visualization of Metabolic and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key metabolic and signaling pathways involved in citric acid production by Aspergillus niger.

References

- 1. portlandpress.com [portlandpress.com]

- 2. Citrate Inhibition-Resistant Form of 6-Phosphofructo-1-Kinase from Aspergillus niger - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. An overview of key industrial product citric acid production by Aspergillus niger and its application - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of citrate synthase from the citric acid-accumulating fungus, Aspergillus niger - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Citric Acid Production by Aspergillus niger Using Solid-State Fermentation of Agricultural Processing Coproducts [mdpi.com]

- 7. academic.oup.com [academic.oup.com]

- 8. scialert.net [scialert.net]

- 9. docsdrive.com [docsdrive.com]

- 10. ijariie.com [ijariie.com]

- 11. Optimization of citric acid production by Aspergillus niger using two downgraded Algerian date varieties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Manganese(II) ions suppress the transcription of the citrate exporter encoding gene cexA in Aspergillus niger [frontiersin.org]

- 13. academic.oup.com [academic.oup.com]

- 14. Influence of manganese on morphology and cell wall composition of Aspergillus niger during citric acid fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Bioreactor as the root cause of the “manganese effect” during Aspergillus niger citric acid fermentations [frontiersin.org]

- 16. Manganese(II) ions suppress the transcription of the citrate exporter encoding gene cexA in Aspergillus niger - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. Determination of citric and oxalic acid in fungi fermentation broth through HPLC-DAD and solid-phase extraction [scielo.org.co]

- 19. redalyc.org [redalyc.org]

- 20. Frontiers | Identification and genetic characterization of mitochondrial citrate transporters in Aspergillus niger [frontiersin.org]

Unveiling the Hidden Arsenal: A Technical Guide to the Secretome of Aspergillus niger and the Discovery of Novel Enzymes

For Researchers, Scientists, and Drug Development Professionals

The filamentous fungus Aspergillus niger is a veritable bio-factory, renowned for its capacity to secrete a vast array of enzymes and other proteins into its environment. This collection of secreted proteins, known as the secretome, is a treasure trove for biotechnological innovation, offering novel biocatalysts for applications ranging from biofuel production to pharmaceutical manufacturing. This in-depth technical guide provides a comprehensive overview of the methodologies used to investigate the A. niger secretome, presents quantitative data on identified enzymes, and details the experimental protocols necessary for their discovery and characterization.

The Dynamic Secretome of Aspergillus niger: A Quantitative Perspective

The composition of the A. niger secretome is not static; it is dynamically modulated by environmental cues such as the available carbon source and the pH of the growth medium.[1] Quantitative proteomic techniques, such as isobaric tags for relative and absolute quantitation (iTRAQ) and label-free quantification (LFQ) using mass spectrometry, have enabled researchers to identify and quantify the proteins secreted under specific conditions.[1]

Below are tables summarizing the quantitative and semi-quantitative data from various proteomic studies on the A. niger secretome. These tables highlight the diversity of enzymes secreted and their differential expression in response to various inducers.

Table 1: Relative Abundance of Key Hydrolytic Enzymes Secreted by Aspergillus niger under Different pH Conditions (iTRAQ Analysis)

| Enzyme Class | Enzyme Name | Relative Abundance (pH 4.0 vs. pH 6.0) | Potential Application |

| Cellulases/Hemicellulases | Glucan 1,4-alpha-glucosidase | Higher at pH 4.0 | Biofuel production |

| Alpha-glucosidase C | Higher at pH 4.0 | Biofuel production | |

| Endoglucanase | Higher at pH 4.0 | Biofuel production | |

| Alpha-L-arabinofuranosidase | Higher at pH 4.0 | Biomass degradation | |

| Beta-mannosidase | Higher at pH 4.0 | Biomass degradation | |

| Glycoside Hydrolases | Glycosyl hydrolase family members | Varied | Biofuel production |

| Proteases | Tripeptidyl-peptidase | Higher at pH 6.0 | Biocatalysis |

| Aspergillopepsin | Higher at pH 6.0 | Food processing | |

| Oxidoreductases | Glucose oxidase | Higher at pH 6.0 | Diagnostics, Food preservation |

| Cytochrome c oxidase | Varied | Cellular respiration studies |

Data synthesized from iTRAQ-based quantitative proteomics studies.[1]

Table 2: Semi-Quantitative Analysis of Secreted Proteins by Aspergillus niger Grown on Different Carbon Sources (Spectral Counting)

| Carbon Source | Predominant Enzyme Classes Identified | Key Enzymes Identified |

| Sorbitol | Carbohydrate-active enzymes, Proteases | Glucoamylase, Alpha-amylase, Aspartic proteases |

| Galacturonic Acid | Pectinolytic enzymes | Polygalacturonase, Pectinesterase, Pectin lyase |

| D-Xylose | Hemicellulases | Xylanase, Beta-xylosidase, Arabinofuranosidase |

| D-Maltose | Amylolytic enzymes, Oxidoreductases | Glucoamylase, Alpha-amylase, Catalase |

Data compiled from shotgun proteomics studies utilizing spectral counting for semi-quantitative estimation.[2][3]

Experimental Protocols for Secretome Investigation

The following section provides detailed methodologies for the key experiments involved in the analysis of the A. niger secretome, from cultivation to protein identification and functional characterization.

Fungal Cultivation and Secretome Collection

-

Inoculation and Growth: Inoculate Aspergillus niger spores into a defined liquid minimal medium. The choice of carbon source (e.g., glucose, xylose, pectin, or complex biomass) is critical as it will induce the expression of specific sets of secreted enzymes.[3]

-

Incubation: Incubate the culture in a shaker at a controlled temperature (typically 25-30°C) and agitation speed (e.g., 150-200 rpm) for a defined period (e.g., 3-7 days).

-

Mycelium Separation: Separate the fungal mycelium from the culture supernatant by filtration through sterile cheesecloth or Miracloth, followed by centrifugation to pellet any remaining cells and debris.

-

Supernatant Collection: Carefully collect the supernatant, which contains the secreted proteins (the secretome).

-

Protein Precipitation (Optional but Recommended): To concentrate the secreted proteins and remove interfering substances, perform a precipitation step. A common method is trichloroacetic acid (TCA)/acetone precipitation.

Protein Separation and Identification

-

Sample Preparation: Mix the concentrated secretome sample with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes to denature the proteins.

-

Electrophoresis: Load the samples onto a polyacrylamide gel and perform electrophoresis to separate the proteins based on their molecular weight.

-

Visualization: Stain the gel with a protein stain such as Coomassie Brilliant Blue or a more sensitive silver stain to visualize the protein bands.

-

Band Excision: Excise the protein bands of interest from the SDS-PAGE gel.

-

Destaining and Reduction/Alkylation: Destain the gel pieces and treat them with dithiothreitol (DTT) to reduce disulfide bonds, followed by iodoacetamide to alkylate the cysteine residues.

-

Tryptic Digestion: Add trypsin to the gel pieces and incubate overnight at 37°C to digest the proteins into smaller peptides.

-

Peptide Extraction: Extract the peptides from the gel pieces using a series of acetonitrile and formic acid washes.

-

LC-MS/MS Analysis: Analyze the extracted peptides using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The peptides are separated by reverse-phase chromatography and then ionized and fragmented in the mass spectrometer.

-

Database Searching: Search the resulting MS/MS spectra against a protein database (e.g., NCBI, UniProt) for Aspergillus niger to identify the proteins.

Experimental Workflow for Secretome Analysis

The following diagram illustrates the typical workflow for the investigation of the A. niger secretome.

Caption: A flowchart of the secretome analysis pipeline.

Protocols for Enzyme Activity Assays

The following are detailed protocols for assaying the activity of several key classes of enzymes commonly found in the A. niger secretome.

-

Substrate Preparation: Prepare a 1% (w/v) solution of carboxymethyl cellulose (CMC) in 50 mM citrate buffer (pH 4.8).

-

Reaction Mixture: In a microcentrifuge tube, mix 0.5 mL of the secretome sample (appropriately diluted) with 0.5 mL of the CMC substrate solution.

-

Incubation: Incubate the reaction mixture at 50°C for 30 minutes.

-

Stopping the Reaction: Add 1.0 mL of 3,5-dinitrosalicylic acid (DNSA) reagent to stop the reaction.

-

Color Development: Boil the mixture for 5-10 minutes. A color change from yellow to reddish-brown will occur.

-

Absorbance Measurement: After cooling to room temperature, measure the absorbance at 540 nm using a spectrophotometer.

-

Standard Curve: Prepare a standard curve using known concentrations of glucose to quantify the amount of reducing sugars released. One unit of cellulase activity is typically defined as the amount of enzyme that releases 1 µmol of glucose per minute under the assay conditions.[4]

-

Substrate Preparation: Prepare a 0.5% (w/v) solution of polygalacturonic acid in 0.1 M citrate/phosphate buffer (pH 5.0).

-

Reaction Mixture: Mix 1.0 mL of the secretome sample with 6.0 mL of the substrate solution.

-

Incubation: Incubate the tubes in a 37°C water bath for 60 minutes.

-

Stopping the Reaction: Place the tubes in an ice bath to stop the reaction.

-

Colorimetric Assay: Use a colorimetric method, such as the DNSA method or a method using neocuproine, to quantify the release of D-galacturonic acid.

-

Standard Curve: Generate a standard curve with D-galacturonic acid to determine the enzyme activity. One unit of pectinase activity is defined as the amount of enzyme that liberates 1 µmol of D-galacturonic acid per minute.

-

Substrate Preparation: Prepare a 2% (w/v) solution of azocasein in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Reaction Mixture: Mix the secretome sample with the azocasein solution.

-

Incubation: Incubate at the desired temperature (e.g., 37°C) for a defined period (e.g., 30 minutes).

-

Precipitation of Unreacted Substrate: Add trichloroacetic acid (TCA) to precipitate the undigested azocasein.

-

Centrifugation: Centrifuge the mixture to pellet the precipitated protein.

-

Absorbance Measurement: Transfer the supernatant, which contains the colored azo-peptides, to a new tube and add NaOH to develop the color. Measure the absorbance at 440 nm.[5][6]

-

Calculation: The absorbance is proportional to the proteolytic activity.

-

Substrate Preparation: Prepare a 1% (w/v) soluble starch solution in a suitable buffer (e.g., 100 mM Tris buffer).

-

Reaction Mixture: Mix 0.5 mL of the secretome sample with the starch substrate.

-

Incubation: Incubate at a specific temperature (e.g., 37°C) for 10 minutes.

-

Quantification of Reducing Sugars: Use the DNSA method to quantify the amount of maltose released.

-

Standard Curve: Create a standard curve using known concentrations of maltose. One unit of amylase activity is defined as the amount of enzyme that releases 1 µmol of maltose per minute.[7]

-

Substrate Preparation: Prepare a 1% (w/v) solution of xylan (e.g., from birchwood or oat spelt) in a suitable buffer (e.g., 0.05 M Phosphate buffer, pH 5.0).

-

Reaction Mixture: Add 0.5 mL of the appropriately diluted secretome sample to 0.5 mL of the xylan solution.

-

Incubation: Incubate the reaction mixture at 45°C for 30 minutes.

-

Quantification of Reducing Sugars: Determine the amount of reducing sugars (xylose) released using the DNSA method.

-

Standard Curve: Prepare a standard curve using xylose. One unit of xylanase activity is defined as the amount of enzyme that liberates 1 µmol of xylose per minute.[8]

-

Substrate Preparation: Prepare a solution of p-nitrophenyl-β-D-glucopyranoside (pNPG) in a suitable buffer (e.g., 50 mM sodium acetate buffer, pH 4.8).

-

Reaction Mixture: Mix the secretome sample with the pNPG solution.

-

Incubation: Incubate at 50°C for 10-30 minutes.

-

Stopping the Reaction and Color Development: Add a solution of sodium carbonate (e.g., 2 M) or another alkaline buffer to stop the reaction and develop the yellow color of the released p-nitrophenol.

-

Absorbance Measurement: Measure the absorbance at 410 nm.

-

Standard Curve: Use a standard curve of p-nitrophenol to quantify the enzyme activity. One unit of β-glucosidase activity is defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute.[3]

The Protein Secretion Pathway in Aspergillus niger

The secretion of enzymes in A. niger follows the conventional eukaryotic secretory pathway. Proteins destined for secretion are synthesized with an N-terminal signal peptide that directs them into the endoplasmic reticulum (ER). Within the ER and Golgi apparatus, these proteins undergo folding, modifications (such as glycosylation), and quality control checks before being transported in vesicles to the plasma membrane for release from the cell.

Caption: The eukaryotic protein secretion pathway in A. niger.

Conclusion and Future Perspectives

The investigation of the Aspergillus niger secretome is a rapidly advancing field, driven by progress in proteomics and genomics. The methodologies outlined in this guide provide a robust framework for the discovery and characterization of novel enzymes with significant industrial potential. Future research will likely focus on systems-level analyses to understand the complex regulatory networks governing protein secretion, as well as on protein engineering to enhance the stability and activity of these valuable biocatalysts. The continued exploration of the A. niger secretome promises to unlock a wealth of new enzymatic tools for a more sustainable and bio-based future.

References

- 1. Partial Purification and Characterisation of Pectinase Produced by Aspergillus niger LFP-1 Grown on Pomelo Peels as a Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pectinase - Assay | Worthington Biochemical [worthington-biochem.com]

- 3. researchgate.net [researchgate.net]

- 4. bioinfopublication.org [bioinfopublication.org]

- 5. Enzymatic Assay of Protease Using Azocasein as Substrate [protocols.io]

- 6. prod-docs.megazyme.com [prod-docs.megazyme.com]

- 7. florajournal.com [florajournal.com]

- 8. sphinxsai.com [sphinxsai.com]

Aspergillus niger secondary metabolite biosynthesis gene clusters

An In-Depth Technical Guide to Secondary Metabolite Biosynthesis Gene Clusters in Aspergillus niger

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspergillus niger, a filamentous fungus of significant industrial importance, is a prolific producer of a wide array of secondary metabolites. These compounds, not essential for primary growth, play crucial roles in the fungus's interaction with its environment and are a rich source of bioactive molecules with potential applications in medicine, agriculture, and biotechnology. The genetic blueprints for the biosynthesis of these metabolites are typically organized into physically co-located sets of genes known as Biosynthetic Gene Clusters (BGCs). This guide provides a comprehensive technical overview of the BGCs in A. niger, their regulation, and the experimental methodologies used to study them.

Genomic analyses have revealed that a significant portion of the secondary metabolome of A. niger remains uncharacterized, with many BGCs being transcriptionally silent or "cryptic" under standard laboratory conditions.[1] This untapped biosynthetic potential represents a promising frontier for the discovery of novel natural products. Understanding the architecture and regulation of these BGCs is paramount for unlocking this potential.

I. The Landscape of Aspergillus niger Biosynthetic Gene Clusters

The genome of Aspergillus niger harbors a multitude of BGCs, each encoding the enzymatic machinery for the synthesis of a specific secondary metabolite or a family of related compounds. The reference strain A. niger NRRL3, for instance, is predicted to contain 86 BGCs.[1][2] These clusters are diverse in their genetic organization and the class of backbone enzyme they encode, which dictates the core chemical scaffold of the resulting secondary metabolite.

Data Presentation: Overview of BGCs in Aspergillus niger NRRL3

The following tables summarize the predicted BGCs in the A. niger NRRL3 genome, providing a quantitative overview of its biosynthetic potential.

Table 1: Summary of Predicted Biosynthetic Gene Clusters in A. niger NRRL3 by Backbone Enzyme Type.

| Backbone Enzyme Type | Number of Gene Clusters |

| Polyketide Synthase (PKS) | 40 |

| Non-Ribosomal Peptide Synthetase (NRPS) | 38 |

| Hybrid PKS/NRPS (HPN) | 9 |

| Terpene Synthase | 6 |

| Fatty Acid Synthase (FAS) | 5 |

| Total | 86 |

| Data sourced from manual curation of the A. niger NRRL3 genome.[2] |

Table 2: Characterized and Inferred Secondary Metabolite Products from A. niger BGCs.

| BGC Identifier (NRRL3) | Predicted/Characterized Product(s) | BGC Type | Key Reference(s) |

| NRRL3_02178 - NRRL3_02189 | Fumonisin | PKS | [3] |

| NRRL3_07873 - NRRL3_07888 | Malformin A2 and C | NRPS | [3] |

| albA (fwnA) | Naphtho-γ-pyrones | PKS | [4] |

| azaA, azaB | Azanigerones | PKS | [4] |

| pynA | Pyranonigrin A | PKS | [5] |

| adaA | TAN-1612 | NRPS | [4] |

| ktnS | Kotanin | PKS | [4] |

| This table represents a selection of BGCs with known or inferred products and is not exhaustive. |

Table 3: Examples of Secondary Metabolite Production Titers in Aspergillus niger.

| Secondary Metabolite | Production Strain/Condition | Titer | Reference |

| Enniatin B (heterologous) | Engineered A. niger (fed-batch) | up to 4.5 g/L | [6] |

| Total Phenolic Compounds | A. niger CCM-UEA-F0437 (PB preservation) | 258.24 mg GAE/g | [7] |

| Protocatechuic acid | A. niger CCM-UEA-F0437 (PF preservation) | 85.38 µg/mg | [7] |

| PB: PDA slants with mineral oil; PF: filter paper with mineral oil; GAE: Gallic Acid Equivalents. |

Table 4: Illustrative Examples of Gene Expression Changes within BGCs Upon Regulatory Factor Manipulation.

| Gene/BGC | Regulatory Factor Manipulation | Fold Change in Expression | Reference |

| Oxalate biosynthesis gene (oah) | Deletion of citrate exporter (citT) | ~4-fold increase | [8] |

| Genes in BGC 34 & 38 | Overexpression of MjkA transcription factor | Modulation of expression | [9] |

| FlbA-regulated TF genes | CRISPRoff silencing of dofA, dofB, dofC, dofD, socA | Reduction in expression | [10] |

| Note: This table provides examples of gene expression modulation; precise fold-changes are highly condition-dependent. |

II. Regulation of Secondary Metabolite Biosynthesis

The expression of BGCs in A. niger is tightly controlled by a complex regulatory network that integrates environmental cues and developmental state. This regulation occurs at multiple levels, from broad global regulators to pathway-specific transcription factors located within the BGCs themselves.

Signaling Pathways

A key regulatory hub is the "Velvet complex," which consists of the proteins VeA, VelB, and the global regulator LaeA.[7][11][12] This complex plays a central role in coordinating secondary metabolism with fungal development and light response.

Caption: The Velvet complex signaling pathway in Aspergillus.

Environmental signals such as light, temperature, pH, and nutrient availability are integrated through various signaling pathways that often converge on global regulators like the Velvet complex.[11][13][14] For example, in the dark, the VeA-VelB dimer enters the nucleus and forms a complex with LaeA, which then activates the expression of BGCs, in part through chromatin remodeling.[11][13]

III. Experimental Protocols for BGC Characterization

The characterization of BGCs in A. niger typically involves a multi-step process, from initial bioinformatic prediction to genetic manipulation and chemical analysis of the resulting metabolites.

Experimental Workflow

The following diagram illustrates a typical workflow for the identification and characterization of a novel secondary metabolite and its corresponding BGC.

Caption: A generalized workflow for BGC characterization.

Protocol 1: CRISPR-Cas9 Mediated Gene Deletion/Overexpression

This protocol provides a generalized procedure for gene editing in A. niger using the CRISPR-Cas9 system, based on protoplast transformation. This method is highly efficient for targeted gene deletion or for replacing a native promoter with a strong inducible or constitutive promoter to achieve overexpression.[15][16][17]

1. Design and Preparation of sgRNA and Donor DNA:

- sgRNA Design: Design one or two single guide RNAs (sgRNAs) targeting the gene of interest using online tools (e.g., sgRNACas9). Select sgRNAs with high on-target scores and low predicted off-target effects.

- sgRNA Cassette Construction: Synthesize the sgRNA expression cassette, typically driven by a U6 promoter, either by PCR assembly or custom gene synthesis.

- Donor DNA Design: For gene deletion, design a donor DNA template consisting of a selectable marker (e.g., pyrG, hph) flanked by 1-2 kb homology arms corresponding to the regions upstream and downstream of the target gene. For overexpression, the donor DNA will contain the promoter of choice followed by the selectable marker, flanked by homology arms targeting the promoter region of the gene of interest.

- Plasmid Construction: Clone the sgRNA cassette and the donor DNA into appropriate vectors. A plasmid co-expressing Cas9 is also required.

2. Protoplast Preparation:

- Inoculate A. niger spores into liquid complete medium (CM) or minimal medium (MM) and incubate with shaking (e.g., 12-16 hours at 30°C, 150 rpm) to obtain young mycelia.

- Harvest the mycelium by filtration through Miracloth and wash with an osmotic stabilizer solution (e.g., SMC buffer: 1.33 M Sorbitol, 50 mM CaCl₂, 20 mM MES buffer, pH 5.8).

- Resuspend the mycelium in a lytic enzyme solution (e.g., VinoTaste Pro or Glucanex in APB buffer) and incubate with gentle shaking (2-3 hours at 30°C) to digest the cell walls.

- Monitor protoplast formation microscopically.

- Separate the protoplasts from mycelial debris by filtering through Miracloth and collect by centrifugation.

- Wash the protoplasts with STC buffer (Sorbitol, Tris, CaCl₂) and resuspend in a suitable volume for transformation.

3. PEG-Mediated Protoplast Transformation:

- To a suspension of protoplasts (e.g., 10⁷ protoplasts in 100 µL), add the Cas9 plasmid, the sgRNA plasmid(s), and the donor DNA.

- Gently mix and add PEG solution (e.g., 25% PEG 4000 in STC buffer). Incubate at room temperature.

- Add STC buffer to dilute the PEG and pellet the protoplasts by centrifugation.

- Resuspend the protoplasts in a recovery buffer and plate on selective regeneration medium (e.g., MM with sorbitol as an osmotic stabilizer and the appropriate selection agent).

- Incubate plates until transformants appear.

4. Verification of Transformants:

- Isolate individual transformants onto fresh selective media.

- Perform genomic DNA extraction from putative mutants.

- Verify the correct integration of the donor DNA and deletion/replacement of the target gene using PCR with primers flanking the target locus and internal to the selectable marker.

- Confirm the absence of the wild-type allele and the sequence of the edited locus by Sanger sequencing.

Protocol 2: Metabolite Extraction and Analysis by HPLC-MS

This protocol outlines a general method for the extraction and analysis of secondary metabolites from A. niger cultures.[5][16]

1. Sample Preparation and Extraction:

- Grow the wild-type and mutant A. niger strains under conditions expected to induce secondary metabolite production (e.g., liquid or solid agar cultures).

- For extraction from solid media, chop the agar culture into small pieces. For liquid cultures, separate the mycelium from the broth.

- Extract the culture (agar or mycelium and broth) with an organic solvent. A common approach is a sequential extraction, for example, first with ethyl acetate and then with methanol or a mixture of methanol and dichloromethane.

- Sonication can be used to improve extraction efficiency.

- Filter the extracts to remove solid debris.

2. Sample Processing:

- Combine the organic extracts and evaporate to dryness under reduced pressure (e.g., using a rotary evaporator).

- Re-dissolve the dried extract in a small, precise volume of a suitable solvent for HPLC analysis, typically methanol or acetonitrile.

- Filter the re-dissolved sample through a 0.2 µm syringe filter to remove any particulate matter before injection.

3. HPLC-MS Analysis:

- Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system coupled to a Mass Spectrometer (MS), often with a Diode Array Detector (DAD) for UV-Vis spectral information.

- Column: A reverse-phase C18 column is commonly used for the separation of secondary metabolites.

- Mobile Phase: A gradient of two solvents is typically used, for example, water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

- Gradient: A typical gradient might start with a low percentage of Solvent B, gradually increasing to a high percentage to elute compounds of increasing hydrophobicity.

- MS Detection: Operate the mass spectrometer in both positive and negative ion modes to detect a wide range of compounds. High-resolution mass spectrometry (e.g., TOF or Orbitrap) is crucial for accurate mass determination and elemental composition prediction.

4. Data Analysis:

- Compare the chromatograms of the mutant and wild-type extracts. Look for peaks that are absent in the gene deletion mutant or new/significantly larger peaks in the overexpression mutant.

- Analyze the mass spectra of the peaks of interest to determine their accurate mass-to-charge ratio (m/z).

- Use the accurate mass and isotopic pattern to predict the elemental formula.

- Fragment the parent ion (MS/MS or MS²) to obtain structural information.

- Search the predicted formula and fragmentation pattern against metabolite databases (e.g., Dictionary of Natural Products, Metlin) to identify known compounds. For novel compounds, further purification and analysis by Nuclear Magnetic Resonance (NMR) spectroscopy is required for full structure elucidation.

IV. Conclusion and Future Perspectives

Aspergillus niger possesses a vast and largely unexplored reservoir of biosynthetic potential encoded within its genome. The systematic characterization of its secondary metabolite BGCs holds immense promise for the discovery of novel, high-value molecules for a variety of applications. Advances in genomics, synthetic biology tools like CRISPR-Cas9, and analytical chemistry are rapidly accelerating our ability to mine this rich resource. Future efforts will likely focus on developing high-throughput methods for activating silent BGCs, understanding the complex interplay of regulatory networks, and engineering A. niger as a robust chassis for the heterologous expression of BGCs from other, less tractable organisms. This in-depth understanding will be critical for translating the genomic potential of A. niger into tangible products that can benefit society.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Metabolomic Analysis of Aspergillus niger Isolated From the International Space Station Reveals Enhanced Production Levels of the Antioxidant Pyranonigrin A - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Controlled Sequential Oxygenation of Polyunsaturated Fatty Acids with a Recombinant Unspecific Peroxygenase from Aspergillus niger | MDPI [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. research-portal.uu.nl [research-portal.uu.nl]

- 10. mdpi.com [mdpi.com]

- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 12. A Bioinformatics Workflow for Investigating Fungal Biosynthetic Gene Clusters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A Bioinformatics Workflow for Investigating Fungal Biosynthetic Gene Clusters | Springer Nature Experiments [experiments.springernature.com]

- 14. researchgate.net [researchgate.net]

- 15. Aspergillus Metabolome Database for Mass Spectrometry Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. agilent.com [agilent.com]

The Fungus Among Us: An In-depth Technical Guide to the Role of Aspergillus niger in Biogeochemical Cycles

Abstract

Aspergillus niger, a ubiquitous filamentous fungus, is a cornerstone of industrial biotechnology, renowned for its prolific production of organic acids and enzymes.[1][2] Beyond its well-documented industrial applications, this saprophytic mold plays a critical, multifaceted role in global biogeochemical cycles.[1][3] Its robust metabolic versatility enables it to be a significant contributor to the turnover of carbon, phosphorus, nitrogen, and sulfur in terrestrial ecosystems.[4][5] This guide provides a comprehensive technical overview of the mechanisms employed by A. niger in nutrient cycling, its impact on soil ecology, and its applications in bioremediation. It details the enzymatic and metabolic pathways, presents quantitative data on its efficiency, and provides standardized experimental protocols for researchers in microbiology, soil science, and drug development.

The Carbon Cycle: A Master of Decomposition and Secretion

Aspergillus niger is a primary decomposer in the global carbon cycle, breaking down complex plant polysaccharides into simpler molecules.[3][6] This capability stems from its secretion of a wide array of potent hydrolytic and oxidative enzymes.[7][8]

Enzymatic Degradation of Organic Matter

The fungus is an efficient degrader of lignocellulosic biomass, the most abundant organic material on Earth. It achieves this by secreting a cocktail of enzymes, including:

-

Cellulases (e.g., β-1,4-glucanase, β-glucosidase): These enzymes work synergistically to break down cellulose into glucose.[9]

-

Hemicellulases (e.g., Xylanases): These degrade hemicellulose, another major component of plant cell walls.[8]

-

Pectinases: These enzymes break down pectin, a structural heteropolysaccharide.[8][9][10]

-

Amylases: These are crucial for hydrolyzing starch into simple sugars.[8][9][10]

This enzymatic activity not only releases carbon back into the ecosystem but also enriches soil fertility by converting organic waste into nutrient-rich humus.[9]

Organic Acid Production

A hallmark of A. niger metabolism is the production and secretion of substantial quantities of organic acids, most notably citric acid, gluconic acid, and oxalic acid.[1][2][5] This process is a key component of its contribution to carbon cycling and has been harnessed for industrial-scale fermentation for over a century.[2] The production of these acids is intricately linked to the central carbon metabolism, particularly glycolysis and the Tricarboxylic Acid (TCA) cycle.[11][12] Under specific conditions, such as high glucose concentration and limitation of certain trace metals, metabolic flux is diverted towards the accumulation and secretion of these acids.[1]

Quantitative Data on Enzyme and Organic Acid Production

The efficiency of A. niger in producing enzymes and organic acids varies significantly with the strain, substrate, and fermentation conditions.

Table 1: Selected Enzyme Production by Aspergillus niger

| Enzyme | Strain | Substrate | Fermentation Type | Activity | Reference |

|---|---|---|---|---|---|

| Amylase | A. niger RN | Soluble Starch + Maltose | Submerged | 8.2 U/mL | [6] |

| Amylase | A. niger TL12 | Cassava Pulp | Submerged | 593.37 U/mL | [13] |

| Cellulase (CMCase) | A. niger JUC-2 | Urea | Submerged | 28 ± 0.15 IU/mL | [14] |

| Cellulase (CMCase) | A. niger TL11 | Banana Peel | Submerged | 76.15 U/mL | [13] |

| Xylanase | A. niger TL11 | Banana Peel | Submerged | 601.59 U/mL | [13] |

| Pectinase | A. niger TL13 | Cassava Pulp | Submerged | 276.97 U/mL | [13] |

| Invertase | A. niger TL11 | Banana Peel | Submerged | 1186.94 U/mL |[13] |

Table 2: Organic Acid Production by Engineered and Wild-Type Aspergillus niger

| Organic Acid | Strain | Fermentation Conditions | Yield | Reference |

|---|---|---|---|---|

| Citric Acid | A. niger | Parkia biglobosa pulp, pH 2.0, 55°C | 1.15 g/L | [15] |

| L-Malic Acid | A. niger T-D5-16 | 30 L Bioreactor, 84 h | 81.08 g/L | [16] |

| Succinic Acid | A. niger T-D3-7 | 30 L Bioreactor, 84 h | 14.51 g/L | [16] |

| Itaconic Acid | Engineered A. niger | Heterologous expression of cad1 | up to 570 mg/L |[17] |

Metabolic and Signaling Pathways

The overproduction of organic acids like citrate is not a passive process but is governed by complex regulatory networks that respond to environmental cues such as nutrient availability and pH.

High glucose concentrations trigger carbon catabolite repression, primarily mediated by the transcription factor CreA, which represses genes needed for utilizing alternative carbon sources.[8] The cAMP/PKA signaling pathway is a major glucose sensing and signaling pathway.[3] The expression of organic acid transporters, such as the citrate exporter CexA, is also tightly regulated, often in response to ambient pH through the PacC transcription factor.[3]

The Phosphorus Cycle: The Ultimate Phosphate Solubilizer

A. niger is exceptionally proficient at solubilizing mineral phosphates, making it a key player in the phosphorus cycle and a valuable tool for sustainable agriculture.[5][18] A significant portion of soil phosphorus (30-90%) exists in insoluble organic or inorganic forms, unavailable for plant uptake.[18] A. niger unlocks this fixed phosphorus through two primary mechanisms.

Mineral Phosphate Solubilization via Organic Acids

The primary mechanism for inorganic phosphate solubilization is the secretion of organic acids, particularly citric, oxalic, and gluconic acids.[9][18] These acids work in several ways:

-

Lowering pH: The release of protons acidifies the microenvironment around the fungal hyphae, dissolving phosphate minerals.

-

Chelation: The organic acid anions chelate metal cations (e.g., Ca²⁺, Fe³⁺, Al³⁺) that are bound to phosphate, thereby releasing the phosphate ions into the soil solution.[5][9]

A. niger can solubilize 50-80% of rock phosphate within 14 days under laboratory conditions.[18]

Enzymatic Mineralization of Organic Phosphorus

To access phosphorus from organic sources, A. niger secretes a suite of phosphatase enzymes.[18] These enzymes, such as acid and alkaline phosphatases, catalyze the hydrolysis of phosphoester bonds in organic compounds like phytates and phospholipids, liberating inorganic phosphate.[18]

The Nitrogen Cycle: Contribution through Mineralization

While less studied than its role in the C and P cycles, A. niger contributes to nitrogen cycling primarily through the decomposition of organic matter. By breaking down proteins and amino acids in dead organic material, it facilitates the release of plant-available nitrogen, a process known as mineralization.[4] The fungus can utilize various nitrogen sources, and the availability of nitrogen is crucial for triggering the germination of its conidia. While some fungi participate in denitrification, the specific role and quantitative contribution of A. niger to this process in soil are not well-defined. However, it is known to be involved in assimilatory nitrate reduction, an energy-consuming process where nitrate is reduced and incorporated into biomass.

The Sulfur Cycle: Assimilation and Oxidation

Fungi play an essential role in the global sulfur cycle.[19] Aspergillus species can assimilate sulfur from various inorganic and organic sources.[20]

Assimilatory Sulfate Reduction

Like many fungi, A. niger utilizes the assimilatory sulfate reduction pathway to incorporate inorganic sulfate into sulfur-containing amino acids (cysteine and methionine).[9][19] This pathway is essential for fungal survival and is regulated by sulfur availability.[9] The key transcription factor MetR is activated under sulfur-depleted conditions, localizing to the nucleus and upregulating the genes required for sulfate uptake and reduction.[9][20]

Sulfur Oxidation

A wide variety of soil microorganisms, including fungi, are capable of oxidizing elemental sulfur to sulfate.[21] While bacteria are often considered more efficient in this process, the role of heterotrophic fungi like A. niger can be significant, especially in environments rich in organic carbon.[7] This oxidation process contributes to the pool of available sulfate for plants and other microorganisms.

Bioremediation: Immobilizing Heavy Metals

A. niger's metabolic activities also influence the cycling and bioavailability of toxic heavy metals. It is a highly effective agent for mycoremediation due to its high tolerance and biosorption capacity. The fungal biomass, a byproduct of citric acid fermentation, can be used as a bioadsorbent to detoxify wastewater.[13] Mechanisms include:

-

Bioaccumulation: Active uptake of metal ions into the fungal cells.

-

Biosorption: Passive binding of metal ions to the fungal cell wall, which is rich in polysaccharides and proteins that provide functional groups for metal binding.[13]

-

Precipitation: Secretion of organic acids (e.g., oxalic acid) can lead to the precipitation of metals as insoluble oxalate salts.[22]

Table 3: Heavy Metal Removal Efficiency by Aspergillus niger

| Metal Ion | Initial Conc. (ppm) | Fungal State | Removal Efficiency (%) | Reference |

|---|---|---|---|---|

| Lead (Pb²⁺) | 5 | Live Biomass | 85.6 | [4] |

| Cadmium (Cd²⁺) | 5 | Live Biomass | 80.0 | [4] |

| Lead (Pb²⁺) | 100 | Live Biomass | 93.3 | [23] |

| Zinc (Zn²⁺) | - | Dead Biomass | 100 | [24] |

| Mercury (Hg²⁺) | - | Dead Biomass | 83.2 | [24] |

| Cobalt (Co²⁺) | - | Dead Biomass | 71.4 | [24] |

| Chromium (Cr⁶⁺) | 1 mg/mL | Dead Biomass | 72.2 |

| Copper (Cu²⁺) | - | Dead Biomass | 37.0 |[24] |

Appendices: Experimental Protocols

Protocol for Quantification of Phosphate Solubilization

This protocol is adapted from methods used to assess the ability of A. niger to solubilize tricalcium phosphate (TCP).

Objective: To quantify the amount of phosphate solubilized by A. niger in a liquid medium.

Materials:

-

Pikovskaya's broth or a similar liquid medium with TCP as the sole phosphate source.

-

Aspergillus niger spore suspension (e.g., 1x10⁷ spores/mL).

-

Sterile flasks, incubator shaker.

-

Centrifuge, pH meter.

-

Reagents for phosphate estimation (e.g., Molybdenum Blue method).

-

Spectrophotometer.

Procedure:

-

Inoculation: Inoculate 100 mL of sterile phosphate-free liquid medium containing a known concentration of TCP (e.g., 5 g/L) with 1 mL of A. niger spore suspension. An uninoculated flask serves as a control.

-

Incubation: Incubate the flasks at 28-30°C on a rotary shaker at 150 rpm for a specified period (e.g., 7-14 days).

-

Sampling: At regular intervals (e.g., every 48 hours), aseptically withdraw a sample from each flask.

-

pH Measurement: Measure the pH of the culture supernatant. A drop in pH is indicative of organic acid production.

-

Biomass Separation: Centrifuge the sample at 10,000 rpm for 10 minutes to separate the fungal biomass and insoluble phosphate from the supernatant.

-

Phosphate Estimation: Analyze the clear supernatant for soluble phosphate content using a standard colorimetric method, such as the Molybdenum Blue method. Measure absorbance at the appropriate wavelength (e.g., 880 nm).

-

Quantification: Calculate the concentration of soluble phosphate using a standard curve prepared with known concentrations of KH₂PO₄. The difference in soluble phosphate between the inoculated sample and the uninoculated control represents the amount of phosphate solubilized by the fungus.

Protocol for Cellulase Activity Assay (DNS Method)

This protocol measures cellulase (specifically endoglucanase) activity by quantifying the release of reducing sugars from a carboxymethylcellulose (CMC) substrate.

References

- 1. An accurate description of Aspergillus niger organic acid batch fermentation through dynamic metabolic modelling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. Frontiers | Genome-wide transcription landscape of citric acid producing Aspergillus niger in response to glucose gradient [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. How Aspergillus niger Enhances Fertilizer Production and Soil Health [jindunchemical.com]

- 6. mycosphere.org [mycosphere.org]

- 7. Oxidation of elemental sulfur by bacteria and fungi in soil [pubmed.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. Frontiers | Involvement of Sulfur in the Biosynthesis of Essential Metabolites in Pathogenic Fungi of Animals, Particularly Aspergillus spp.: Molecular and Therapeutic Implications [frontiersin.org]

- 10. journals.uchicago.edu [journals.uchicago.edu]

- 11. 117.239.78.102:8080 [117.239.78.102:8080]

- 12. researchgate.net [researchgate.net]

- 13. Profiling multi-enzyme activities of Aspergillus niger strains growing on various agro-industrial residues - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ukaazpublications.com [ukaazpublications.com]

- 15. Citric Acid Production by Aspergillus niger Cultivated on Parkia biglobosa Fruit Pulp - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. abstracts.boku.ac.at [abstracts.boku.ac.at]

- 18. ijsrm.net [ijsrm.net]

- 19. KEGG PATHWAY: Sulfur metabolism - Aspergillus fumigatus [kegg.jp]

- 20. Regulation of Sulphur Assimilation Is Essential for Virulence and Affects Iron Homeostasis of the Human-Pathogenic Mould Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 21. cropnutrition.com [cropnutrition.com]

- 22. The forced activation of asexual conidiation in Aspergillus niger simplifies bioproduction - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

An In-depth Technical Guide to Aspergillus niger Morphogenesis and Developmental Biology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspergillus niger, a filamentous fungus of significant industrial and academic interest, exhibits a complex life cycle characterized by distinct morphological transitions. Understanding the molecular mechanisms governing its morphogenesis is crucial for optimizing its use in biotechnological applications and for developing novel antifungal strategies. This technical guide provides a comprehensive overview of the core aspects of A. niger developmental biology, including spore germination, hyphal growth, and asexual reproduction (conidiation). We delve into the key signaling pathways that orchestrate these processes, presenting quantitative data from transcriptomic and proteomic studies in structured tables for comparative analysis. Detailed experimental protocols for studying A. niger morphogenesis are provided, alongside visual representations of signaling cascades and experimental workflows using Graphviz DOT language to facilitate a deeper understanding of the intricate regulatory networks.

Introduction

Aspergillus niger is a ubiquitous saprophytic fungus belonging to the Ascomycota phylum. Its remarkable capacity for producing a wide array of enzymes and organic acids has made it a cornerstone of the biotechnology industry.[1] The morphology of A. niger is intrinsically linked to its metabolic output, making the study of its developmental biology a critical area of research.[2] The life cycle of A. niger is dominated by asexual reproduction, which involves the germination of dormant spores (conidia), the development of a network of filamentous hyphae (mycelium), and the formation of specialized structures called conidiophores that produce new conidia.[3] Each of these developmental stages is tightly regulated by a complex interplay of genetic and environmental factors. This guide will explore the molecular underpinnings of these morphological transitions.

Developmental Stages of Aspergillus niger

Spore Germination

The initiation of the A. niger life cycle begins with the germination of asexual conidia. This process is a sequential series of morphological and metabolic events that transform a dormant, stress-resistant spore into a metabolically active, growing hypha. Germination is triggered by favorable environmental conditions, including the presence of water, nutrients (such as glucose and specific amino acids like proline and alanine), and an appropriate temperature.[4][5]

The germination process can be broadly divided into three phases:

-

Spore Swelling (Isotropic Growth): Upon sensing favorable conditions, the dormant conidium breaks dormancy and begins to swell. This isotropic growth phase is characterized by a significant increase in metabolic activity. Dormant conidia are rich in protective molecules like trehalose and mannitol, and their transcripts for genes involved in stress responses are abundant.[6] During the initial hours of germination, there is a dramatic shift in the transcriptome, with a decrease in the number of expressed genes followed by a gradual increase.[6][7]

-

Germ Tube Emergence: Following isotropic growth, a germ tube emerges from the swollen conidium. This marks the transition to polarized growth.

-

Hyphal Elongation: The germ tube elongates to form a hypha, which will continue to grow and branch, eventually forming a mycelium.

Transcriptomic analyses have revealed significant changes in gene expression during the early stages of A. niger germination. The table below summarizes the dynamics of gene expression during the first 8 hours of this process.

| Time (hours) | Number of Expressed Genes | Up-regulated Genes (vs. previous timepoint, ≥ 2-fold change) | Down-regulated Genes (vs. previous timepoint, ≥ 2-fold change) |

| 0 (Dormant) | 4,626[7] | - | - |

| 2 | 3,557[7] | 1,161[7] | 1,959[7] |

| 4 | - | 383[7] | 45[7] |

| 6 | - | 16[7] | 3[7] |

| 8 | 4,780[7] | - | - |

Table 1: Summary of transcriptomic changes during A. niger conidial germination. Data compiled from van Leeuwen et al. (2013).[7]

Hyphal Growth and Branching

Hyphal growth is the mechanism by which filamentous fungi explore their environment and acquire nutrients. It is a highly polarized process, with growth occurring exclusively at the hyphal tip. This polarized extension is supported by the continuous delivery of vesicles containing cell wall precursors and enzymes to the apex.[8]

Branching is essential for the formation of a complex mycelial network. In A. niger, branching can occur at the apex (apical branching) or from subapical compartments (lateral branching).[8] The regulation of hyphal growth and branching is a complex process involving the cytoskeleton (actin and microtubules) and a number of signaling pathways that will be discussed in a later section.

Asexual Reproduction (Conidiation)

Under nutrient-limiting conditions or in response to other environmental cues, A. niger initiates asexual reproduction through the formation of conidiophores.[3] These specialized structures arise from vegetative hyphae and undergo a series of developmental steps to produce and disperse conidia.

The key regulatory genes controlling conidiation in Aspergillus species form a central regulatory pathway: brlA → abaA → wetA.

-

brlA (bristle): Controls the initiation of conidiophore development.

-

abaA (abacus): Regulates the differentiation of sterigmata and phialides.

-

wetA (wet-white): Is involved in the maturation of conidia.

Upstream regulators, such as the "fluffy" genes (flbA, flbB, flbC, flbD, and flbE), are required for the activation of brlA.[9]

Key Signaling Pathways in Morphogenesis

The morphological transitions in A. niger are governed by a sophisticated network of signaling pathways that integrate environmental cues and orchestrate cellular responses.

TORC2 Signaling Pathway

The Target of Rapamycin Complex 2 (TORC2) pathway is a crucial regulator of polarized growth and cell wall integrity. In A. niger, the RmsA protein, a functional equivalent of the TORC2 component Avo1p in Saccharomyces cerevisiae, is essential for maintaining hyphal polarity.[10][11] Disruption of RmsA function leads to depolarized actin organization and apical branching.[10][12] Transcriptomic analysis of a temperature-sensitive rmsA mutant revealed the concerted action of TORC2, phospholipid, calcium, and cell wall integrity signaling in controlling apical branching.[10][13]

Calcium-Calcineurin Signaling Pathway

Calcium signaling plays a pivotal role in various aspects of fungal development, including hyphal growth, branching, and stress responses. Transient increases in cytosolic free calcium ([Ca2+]c) are associated with morphological transitions.[10] The calcineurin pathway is a key downstream effector of calcium signals. Calcineurin, a calcium/calmodulin-dependent phosphatase, dephosphorylates the transcription factor CrzA, leading to its nuclear translocation and the activation of target genes involved in cell wall integrity and cation homeostasis.[14][15] Deletion of key genes in this pathway, such as the calcium channels midA and cchA, or the calcineurin subunit cnaA, results in impaired biofilm formation and altered cell wall integrity.[14]

Cell Wall Integrity (CWI) Pathway

The Cell Wall Integrity (CWI) pathway is a MAP kinase (MAPK) cascade that is essential for maintaining the structural integrity of the cell wall in response to various stresses, such as osmotic shock and cell wall-damaging agents. This pathway is also involved in morphogenesis. The core of the CWI pathway consists of a kinase cascade that, in other fungi, typically involves a Rho-type GTPase (Rho1), a protein kinase C (PkcA), and a MAPK module (Bck1-Mkk1/2-MpkA/Slt2).[15] In A. niger, the CWI pathway is known to regulate the expression of genes involved in α-glucan and chitin synthesis.[16]

Other MAPK Pathways